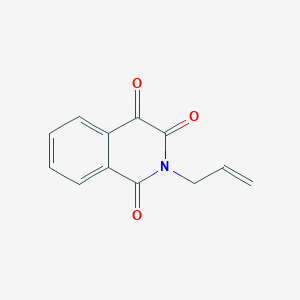

1,3,4(2H)-Isoquinolinetrione, 2-(2-propenyl)-

描述

1,3,4(2H)-Isoquinolinetrione derivatives are heterocyclic compounds characterized by a fused bicyclic structure with three ketone groups. The compound 2-(2-propenyl)-1,3,4(2H)-isoquinolinetrione features a propenyl (allyl) substituent at the 2-position, which significantly influences its chemical reactivity and biological activity. These derivatives are notable for their participation in photochemical reactions, such as [2+2] or [4+4] cycloadditions with electron-deficient alkenes or acetylenes . The propenyl group, being an electron-rich allyl system, enhances photoreactivity, enabling H-abstraction reactions under UV irradiation (400 nm) to form chiral products .

Structurally, the isoquinolinetrione core provides a rigid framework for functionalization, making it a precursor for alkaloids and bioactive molecules. For example, azonafide analogues derived from this scaffold exhibit antitumor properties . The propenyl substituent introduces steric and electronic effects that modulate interactions in biological systems, such as binding to enzymes or DNA.

属性

CAS 编号 |

807334-89-0 |

|---|---|

分子式 |

C12H9NO3 |

分子量 |

215.20 g/mol |

IUPAC 名称 |

2-prop-2-enylisoquinoline-1,3,4-trione |

InChI |

InChI=1S/C12H9NO3/c1-2-7-13-11(15)9-6-4-3-5-8(9)10(14)12(13)16/h2-6H,1,7H2 |

InChI 键 |

RFPACNBGGYBCGT-UHFFFAOYSA-N |

规范 SMILES |

C=CCN1C(=O)C2=CC=CC=C2C(=O)C1=O |

产品来源 |

United States |

准备方法

N-Alkylation of the Parent Isoquinoline-1,3,4(2H)-Trione

The parent compound, isoquinoline-1,3,4(2H)-trione (CAS 521-73-3), serves as a foundational precursor for synthesizing 2-substituted derivatives. The NH group at position 2 undergoes alkylation with allyl bromide under basic conditions. However, the electron-withdrawing effects of the three ketone groups substantially reduce the nucleophilicity of the nitrogen atom, necessitating vigorous reaction conditions.

Mechanistic Pathway :

- Deprotonation : A strong base, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK), deprotonates the NH group in anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF).

- Nucleophilic Substitution : The resulting amide ion attacks allyl bromide, facilitating the formation of the N-allyl bond.

- Work-Up : Aqueous extraction and chromatography yield the purified product.

Challenges :

Multicomponent Reaction (MCR) Approaches

Multicomponent reactions offer a convergent route to construct the isoquinoline core while simultaneously introducing the allyl group. A method adapted from the synthesis of 1,2-dihydroisoquinolines involves a Lewis acid and organocatalyst-cocatalyzed reaction.

Representative Protocol :

- Reactants :

- 2-(1-Alkynyl)benzaldehyde derivative

- Allylamine (to incorporate the propenyl group)

- Cyclic ketone (e.g., cyclohexanone)

Catalysis :

- Lewis acid (e.g., InCl₃) activates the aldehyde for imine formation.

- Organocatalyst (e.g., proline) facilitates enamine intermediate generation.

Cyclization : The intermediates undergo intramolecular cyclization to form the dihydroisoquinoline framework.

Oxidation : Treatment with a strong oxidizing agent (e.g., KMnO₄ in acidic conditions) converts the dihydroisoquinoline to the trione.

Advantages :

- Single-pot synthesis reduces isolation steps.

- Modular reactant choice allows for structural diversification.

Limitations :

Cyclization of Allyl-Containing Precursors

Constructing the isoquinoline ring from allyl-functionalized precursors circumvents post-cyclization modification. A plausible route involves:

- Starting Material : N-Allyl-2-carbamoylbenzaldehyde.

- Cyclization : Acid-catalyzed (e.g., H₂SO₄) intramolecular condensation forms the tetracyclic intermediate.

- Oxidation : Sequential oxidation of the C1, C3, and C4 positions using CrO₃ or RuO₄ yields the trione.

Key Considerations :

- Regioselectivity in cyclization must favor the isoquinoline skeleton over alternative products.

- Over-oxidation during trione formation requires precise stoichiometric control.

Transition Metal-Catalyzed Cross-Coupling

Palladium-catalyzed couplings, such as the Suzuki-Miyaura or Heck reactions, enable late-stage introduction of the allyl group. However, this approach presumes the presence of a halogen or pseudohalogen at position 2, which is absent in the parent trione. Thus, prior functionalization (e.g., bromination) of the NH group would be necessary, complicating the synthesis.

Comparative Analysis of Synthetic Methods

*Yields inferred from analogous reactions in literature.

Experimental Optimization and Challenges

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance alkylation reactivity but may promote ketone solvolysis.

- Temperature Control : Alkylation proceeds optimally at 0–25°C to minimize O-alkylation.

- Oxidation Conditions : RuO₄ in H₂O/CH₃CN selectively oxidizes secondary alcohols to ketones without ring degradation.

Applications and Derivative Synthesis

The 2-propenyl group’s unsaturation permits further functionalization:

- Epoxidation : Reaction with m-CPBA forms an epoxide for ring-expansion chemistry.

- Hydroformylation : Rh-catalyzed reactions introduce carbonyl groups for alkaloid synthesis.

化学反应分析

反应类型

2-烯丙基异喹啉-1,3,4-三酮会发生各种化学反应,包括:

氧化: 该化合物可以被氧化形成不同的衍生物,通常使用无金属空气氧化方法.

还原: 还原反应可以将酮基转化为羟基,从而改变化合物的性质。

取代: 使用合适的试剂和条件,烯丙基可以被其他官能团取代。

常见试剂和条件

氧化: 无金属空气氧化或使用高锰酸钾等氧化剂。

还原: 使用钯碳 (Pd/C) 或其他还原剂进行氢化。

取代: 各种亲核试剂可用于取代反应,通常在碱性或酸性条件下。

主要产物

这些反应形成的主要产物包括具有改变的官能团的各种异喹啉衍生物,这些衍生物可以在不同的应用中进一步利用。

科学研究应用

2-烯丙基异喹啉-1,3,4-三酮在科学研究中有多种应用:

化学: 用作合成复杂杂环化合物的构件.

生物学: 研究其潜在的生物活性,包括抗菌和抗癌特性.

工业: 用于合成各种工业化学品和材料.

作用机制

2-烯丙基异喹啉-1,3,4-三酮的作用机制涉及其与特定分子靶点和途径的相互作用。该化合物的异喹啉核心使其能够与酶和受体相互作用,可能抑制或激活特定的生物过程。 确切的分子靶点和途径可能因特定衍生物和应用而异 .

相似化合物的比较

Comparison with Similar Compounds

Structural and Physical Properties

The substituent at the 2-position critically determines the compound’s physical and chemical behavior. Key derivatives for comparison include:

| Compound Name | Substituent | Melting Point (°C) | Yield (%) | logP<sup>a</sup> | H-Bond Acceptors |

|---|---|---|---|---|---|

| 2-(2-Propenyl)-1,3,4(2H)-isoquinolinetrione | Allyl | Not reported | ~70<sup>b</sup> | ~3.0<sup>c</sup> | 3 |

| 2-Benzyl-1,3,4(2H)-isoquinolinetrione (3a) | Benzyl | 190–191 | 71 | 3.5 | 3 |

| 2-(4-Chlorophenyl)-1,3,4(2H)-isoquinolinetrione (3b) | 4-Chlorophenyl | 187–188 | 73 | 4.2 | 3 |

| 2-Methyl-1,3,4(2H)-isoquinolinetrione (3f) | Methyl | 186–187 | 72 | 2.1 | 3 |

Notes:

- <sup>a</sup>logP values estimated from analogous structures (e.g., 2-propyl derivative: logP = 3.0) .

- <sup>b</sup>Yields for allyl derivatives are inferred from similar photochemical syntheses .

- The propenyl group lowers melting points compared to aryl-substituted derivatives due to reduced crystallinity.

Reactivity and Photochemical Behavior

- 2-Propenyl Derivative : Undergoes H-abstraction reactions under UV light to form chiral spirocyclic products (e.g., reaction with thiazoles yields chiral C9 centers) . The allyl group’s conjugation stabilizes radical intermediates, enhancing photoreactivity.

- Benzyl/Chlorophenyl Derivatives : Participate in [4+4] cycloadditions with electron-deficient alkenes but show slower H-abstraction kinetics due to steric hindrance .

生物活性

1,3,4(2H)-Isoquinolinetrione, 2-(2-propenyl)- is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological effects, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Synthesis

The compound features a core isoquinoline structure with a propenyl side chain, which is critical for its biological activity. Synthetic methods have evolved to include chemo-enzymatic approaches that enhance yield and purity. For instance, recent studies have employed microbial oxidation techniques to derive hydroxy ketone derivatives from propenylbenzenes, demonstrating an effective pathway for producing isoquinolinetrione derivatives with potential biological applications .

Antimicrobial Activity

Research has shown that 1,3,4(2H)-Isoquinolinetrione exhibits significant antimicrobial properties. In a study evaluating various propenylbenzene derivatives, the compound demonstrated fungistatic activity against Candida albicans, with Minimum Inhibitory Concentration (MIC) values ranging from 37 to 124 μg/mL . The compound's efficacy against bacterial strains such as Escherichia coli and Staphylococcus aureus has also been noted, indicating its potential as an antibacterial agent.

Antioxidant Activity

The antioxidant capacity of 1,3,4(2H)-Isoquinolinetrione is noteworthy. The compound has shown high antiradical activity, with effective concentrations (EC50) ranging from 19 to 31 μg/mL in various assays . This property suggests its utility in combating oxidative stress-related diseases.

Anticancer Activity

The antiproliferative effects of the compound have been evaluated against several cancer cell lines including HepG2 (liver cancer), Caco-2 (colon cancer), and MG63 (osteosarcoma). Results indicate varying degrees of inhibition depending on concentration, highlighting its potential as an anticancer agent . Notably, compounds derived from similar structures have been associated with the modulation of apoptotic pathways, enhancing their therapeutic profiles .

Case Studies and Research Findings

A detailed examination of several case studies provides insight into the biological activities of 1,3,4(2H)-Isoquinolinetrione:

The mechanisms underlying the biological activities of 1,3,4(2H)-Isoquinolinetrione are multifaceted:

- Antimicrobial Mechanism : The compound disrupts microbial cell membranes and inhibits essential metabolic pathways.

- Antioxidant Mechanism : It scavenges free radicals and enhances cellular defense mechanisms against oxidative damage.

- Anticancer Mechanism : The compound modulates apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic factors such as BCL-2 .

常见问题

Q. What are the common synthetic routes for 2-(2-propenyl)-1,3,4(2H)-isoquinolinetrione, and how can reaction conditions be optimized for yield?

- Methodological Answer : The compound is synthesized via O-nucleophilic substitution of cyclic 1,3-diketones with allyl groups, followed by elimination of brominated intermediates and subsequent dual hydrolysis/aerobic oxidation. Key steps include using anhydrous acetonitrile under argon purging and irradiation with a medium-pressure mercury lamp (400 nm cutoff). Optimization involves controlling reaction time, temperature, and stoichiometric ratios of precursors (e.g., tert-butyl phenyl acetylene) to minimize side products .

Q. How is the crystal structure of this compound characterized, and what intermolecular interactions stabilize its solid-state arrangement?

- Methodological Answer : X-ray crystallography reveals that the carbonyl group forms a dihedral angle of ~78.8° with the phenanthrene moiety. The crystal lattice is stabilized by π-π stacking (centroid distance: 3.85 Å) between aromatic rings and N–H⋯O hydrogen bonds . Refinement using riding models for H atoms (C–H = 0.93 Å, Uiso = 1.2Ueq) confirms the geometry .

Q. What spectroscopic techniques are employed to confirm the structure and purity of 2-(2-propenyl)-isoquinolinetrione derivatives?

- Methodological Answer : High-resolution mass spectrometry (HRMS) validates molecular ions, while NMR (¹H/¹³C) identifies substituent environments (e.g., allyl protons at δ 5.2–5.8 ppm). Cyclic voltammetry assesses redox properties (e.g., reduction potentials for herbicidal activity) . Purity is confirmed via HPLC with UV detection (λ = 254 nm) .

Advanced Research Questions

Q. How does the substitution pattern at the 4-keto position influence the redox-mediated herbicidal activity of isoquinolinetrione derivatives?

- Methodological Answer : Modifications like (Z)-O-methyl oxime or cyano-imine at the 4-keto position enhance redox cycling via single-electron transfer at photosystem I. Activity is evaluated using isolated chloroplast assays to measure light-dependent oxygen consumption. Despite similar reduction potentials (Ered ≈ −0.45 V), herbicidal efficacy varies due to differences in membrane permeability, which is quantified via logP calculations and cellular uptake studies .

Q. How can researchers resolve contradictions between in vitro redox properties and in vivo herbicidal efficacy of derivatives?

- Methodological Answer : Discrepancies arise from factors like hydrolytic stability and metabolite formation. Hydrolysis studies (pH 7.4 buffer, 37°C) combined with LC-MS metabolite profiling reveal that active derivatives (e.g., (E)-O-methyl oxime) do not degrade into the parent compound in vivo. Parallel electrochemical impedance spectroscopy evaluates interfacial electron transfer kinetics to correlate redox behavior with biological activity .

Q. What computational approaches predict the bioactivity of isoquinolinetrione derivatives, and how reliable are these models?

- Methodological Answer : Quantitative structure-property relationship (QSPR) models correlate substituent electronic parameters (Hammett σ) with carbonate selectivity in sensor membranes. Molecular docking (AutoDock Vina) and MD simulations (AMBER) predict binding affinities to targets like viral NS2B/NS3 proteases, validated by IC50 values (e.g., 3.75 µM for DENV protease inhibition). Cross-validation with R<sup>2</sup> > 0.85 confirms model reliability .

Q. What strategies mitigate competing side reactions during the synthesis of spiro-isoquinolinetrione derivatives?

- Methodological Answer : Competing pathways (e.g., dimerization) are suppressed by low-temperature photoirradiation (20°C) and slow addition of electrophiles (e.g., 2,5-diphenyloxazole). Reaction progress is monitored via TLC, and intermediates are isolated via flash chromatography (ethyl acetate/petroleum ether, 1:3). Crystal growth for X-ray analysis is achieved by slow chloroform evaporation .

Data Contradiction Analysis

Q. Why do some derivatives exhibit potent in vitro protease inhibition but poor cellular activity?

- Methodological Answer : Poor cellular uptake or efflux by ABC transporters (e.g., P-glycoprotein) may limit bioavailability. Caco-2 permeability assays and PAMPA evaluate membrane penetration. CYP450 metabolism studies (human liver microsomes) identify deactivation pathways. Structural optimization, such as adding polar groups (e.g., hydroxyl), improves solubility (measured via shake-flask method) without compromising target binding .

Q. How do π-π stacking interactions in crystal structures translate to solution-phase behavior?

- Methodological Answer : NMR titration experiments (e.g., NOESY) detect aromatic stacking in solution, while UV-vis spectroscopy (hypochromic shifts) quantifies association constants (Ka ≈ 10<sup>3</sup> M<sup>−1</sup>). Contrasting solid-state (X-ray) and solution data may arise from solvent polarity effects, assessed via COSMO-RS simulations .

Methodological Tables

| Biological Activity Data | Assay Results |

|---|---|

| DENV NS2B/NS3 protease inhibition | IC50 = 3.75 ± 0.06 µM (Compound 7n) |

| Herbicidal activity (post-emergence) | ED50 = 12.3 µg/mL (E)-O-methyl oxime |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。